[(2-Bromo-5-chlorophenyl)methyl](2-methylpropyl)amine
CAS No.: 1492317-53-9
Cat. No.: VC6924287
Molecular Formula: C11H15BrClN
Molecular Weight: 276.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1492317-53-9 |
|---|---|
| Molecular Formula | C11H15BrClN |
| Molecular Weight | 276.6 |
| IUPAC Name | N-[(2-bromo-5-chlorophenyl)methyl]-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C11H15BrClN/c1-8(2)6-14-7-9-5-10(13)3-4-11(9)12/h3-5,8,14H,6-7H2,1-2H3 |
| Standard InChI Key | RUKZIYQOTKFCRW-UHFFFAOYSA-N |
| SMILES | CC(C)CNCC1=C(C=CC(=C1)Cl)Br |
Introduction
[Introduction to (2-Bromo-5-chlorophenyl)methylamine](pplx://action/followup)
(2-Bromo-5-chlorophenyl)methylamine is an organic compound featuring a halogenated phenyl ring attached to a methylpropylamine group. This compound is of interest in various fields, including medicinal chemistry and biological research, due to its unique structural features and potential biological activities.
Synthesis and Preparation
The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves several steps:
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Halogenation: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 5 positions, respectively.
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Alkylation: The halogenated phenyl ring is then subjected to alkylation with 2-methylpropylamine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production may involve large-scale halogenation processes followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Biological Activities
While specific data on (2-Bromo-5-chlorophenyl)methylamine is limited, compounds with similar structures have shown diverse biological activities:
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Antiviral Activity: Derivatives of (2-Bromo-5-chlorophenyl)methylamine have been studied for their antiviral properties.
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Anti-inflammatory, Anticancer, Antioxidant, and Antimicrobial Effects: These activities are common among halogenated phenylamine derivatives, suggesting potential applications in drug development.
Comparison with Similar Compounds
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| (2-Bromo-5-chlorophenyl)methylamine | Halogenated phenyl ring | Different alkyl group |
| (5-Bromo-2-methylphenyl)methylamine | Different positioning of bromine | Variation in biological activity |
| [(4-Chlorophenyl)(methyl)amine] | Lacks bromine substituent | Simpler structure with potential different uses |
Research Findings and Applications
Research on halogenated phenylamines often focuses on their potential as therapeutic agents. While specific studies on (2-Bromo-5-chlorophenyl)methylamine are not widely available, its structural similarity to compounds with known biological activities suggests potential applications in medicinal chemistry.
Potential Applications
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Medicinal Chemistry: The compound could serve as a scaffold for developing new pharmaceuticals, leveraging its unique structural features to enhance efficacy and reduce toxicity.
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Biological Research: It may be used in studying biological pathways and interactions due to its chemical properties.
Future Directions
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In Vitro and In Vivo Studies: Conducting cell-based assays and animal model studies to evaluate its biological activities.
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Quantitative Analysis: Measuring parameters such as cell viability, enzyme inhibition, and tumor growth inhibition to quantify its effects.
Given the limited availability of specific data on this compound, future research should focus on synthesizing and characterizing its biological activities comprehensively.
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